molecular formula C7H7NO2Se B14631749 1-(Methylselanyl)-3-nitrobenzene CAS No. 54864-38-9

1-(Methylselanyl)-3-nitrobenzene

Katalognummer: B14631749
CAS-Nummer: 54864-38-9
Molekulargewicht: 216.11 g/mol
InChI-Schlüssel: OYCATYCPKANQLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Methylselanyl)-3-nitrobenzene is an organic compound characterized by the presence of a methylselanyl group attached to a benzene ring, which also bears a nitro group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylselanyl)-3-nitrobenzene typically involves the introduction of a methylselanyl group to a nitrobenzene derivative. One common method is the nucleophilic substitution reaction where a nitrobenzene derivative reacts with a methylselanyl reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or xylene, and may require the presence of a catalyst to enhance the reaction rate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are preferred due to their ability to dissolve a wide range of reactants and facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Methylselanyl)-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(Methylselanyl)-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.

    Biology: Investigated for its potential as a biochemical probe due to the unique properties of selenium-containing compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of novel drugs targeting oxidative stress-related diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of 1-(Methylselanyl)-3-nitrobenzene involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

  • 1-(Methylselanyl)-2-nitrobenzene
  • 1-(Methylselanyl)-4-nitrobenzene
  • 1-(Methylselanyl)-3-aminobenzene

Comparison: 1-(Methylselanyl)-3-nitrobenzene is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with other molecules. Compared to its isomers, it exhibits different chemical behavior in substitution reactions and has distinct applications in research and industry .

Eigenschaften

CAS-Nummer

54864-38-9

Molekularformel

C7H7NO2Se

Molekulargewicht

216.11 g/mol

IUPAC-Name

1-methylselanyl-3-nitrobenzene

InChI

InChI=1S/C7H7NO2Se/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3

InChI-Schlüssel

OYCATYCPKANQLD-UHFFFAOYSA-N

Kanonische SMILES

C[Se]C1=CC=CC(=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.